Pseudouridine 5'-phosphate

Vue d'ensemble

Description

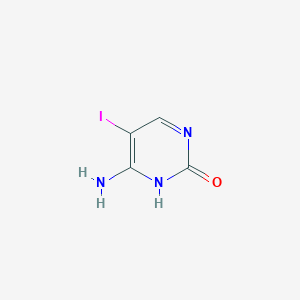

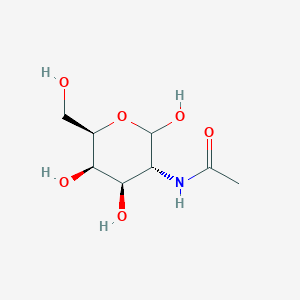

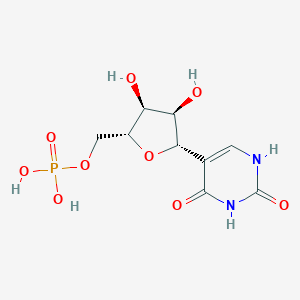

Pseudouridine 5’-phosphate is a noncanonical C-nucleoside containing a C-C glycosidic linkage between uracil and ribose . It belongs to the family of transferases, specifically those transferring phosphorus-containing groups (phosphotransferases) with an alcohol group as acceptor .

Synthesis Analysis

The biocatalytic synthesis of pseudouridine for mRNA vaccines has been developed by researchers from the Institute of Biotechnology and Biochemical Engineering at TU Graz and the Austrian Center of Industrial Biotechnology (ACIB) . This method involves only one process step with four parallel reactions that take place at room temperature . The enzymes used as catalysts are uridine phosphorylase, phosphopentose mutase, pseudouridine monophosphate glycosidase, and phosphatase . This method is more efficient than the chemical synthesis of pseudouridine, achieving a yield of 92 to 95% .

Molecular Structure Analysis

The crystal structures of Arabidopsis thaliana PUMY in different ligation states indicate that Thr149 and Asn308, which are conserved in the PUMY family, are structural determinants for recognizing the nucleobase of ΨMP .

Chemical Reactions Analysis

In the degradation of pseudouridine, pseudouridine 5’-monophosphate glycosylase (PUMY) is responsible for the second step and catalyses the cleavage of the C-C glycosidic bond in pseudouridine 5’-monophosphate (ΨMP) into uridine and ribose 5’-phosphate .

Physical And Chemical Properties Analysis

Pseudouridine 5’-phosphate has a molecular formula of CHNOP, an average mass of 324.181 Da, and a mono-isotopic mass of 324.035858 Da . It has a density of 1.8±0.1 g/cm3, a molar refractivity of 62.7±0.3 cm3, and a polar surface area of 184 Å2 .

Applications De Recherche Scientifique

Metabolism of Pseudouridine : Pseudouridine is a degradation product of RNAs found in human urine. Specific enzymes, pseudouridine kinase (coded by gene yeiC) and pseudouridine-5′-phosphate glycosidase (coded by gene yeiN), play a crucial role in the metabolism of pseudouridine in bacteria like uropathogenic Escherichia coli. YeiC phosphorylates pseudouridine to pseudouridine 5'-phosphate, while YeiN hydrolyzes pseudouridine 5'-phosphate to uracil and ribose 5-phosphate (Preumont et al., 2008).

Structural Influence of Pseudouridine in RNAs : Pseudouridine (psi) exerts a "rigidifying" influence on RNA's sugar-phosphate backbone and enhances base stacking, impacting RNA structure and function (Charette & Gray, 2000).

Conformational Studies : Studies on the conformation of pseudouridine and its derivatives, such as pseudouridine 5'-phosphate, reveal insights into its structural properties in aqueous solutions, which is critical for understanding its role in RNA (Dugaiczyk, 1970).

Pseudouridine-5'-Phosphatase Activity : Human erythrocytes contain an enzyme, pseudouridine-5'-phosphatase, which dephosphorylates pseudouridine 5'-phosphate. This enzyme is encoded by the HDHD1 gene, and its activity is crucial in RNA degradation processes (Preumont et al., 2010).

Pseudouridine Catabolism in Arabidopsis : In Arabidopsis, pseudouridine is degraded in peroxisomes by pseudouridine kinase (PUKI) and pseudouridine monophosphate (ΨMP) glycosylase (PUMY). This process is vital to prevent the accumulation of toxic pseudouridine monophosphate, demonstrating the significance of pseudouridine metabolism in plants (Chen & Witte, 2020).

Structural Characterization of Pseudouridine Kinase in E. coli : The structural analysis of Escherichia coli pseudouridine kinase provides insights into the mechanism of pseudouridine turnover, which is essential for understanding the metabolic fate of modified RNA nucleotides (Li et al., 2022).

Orientations Futures

The biocatalytic synthesis of pseudouridine for mRNA vaccines offers some decisive advantages over the chemical synthesis . It not only involves less toxic reagents and rare raw materials but is also more energy- and time-efficient . This method has the potential for industrial production . More studies are needed to understand the role of pseudouridine in increasing the stability of mRNA during heat shock before the RNA goes to the nucleus or mitochondria .

Propriétés

IUPAC Name |

[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBMOJGXNHLLIR-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pseudouridine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pseudouridine 5'-phosphate | |

CAS RN |

1157-60-4 | |

| Record name | 5-(5-O-Phosphono-β-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1157-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudouridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudouridine 5′-phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NC65Q5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudouridine 5'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.